2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride
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Overview
Description
2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a carbon atom. This particular compound features a cyclohexyl ring substituted with a methyl group and an ether linkage to a propane sulfonyl chloride moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 4-methylcyclohexanol with 2-methyl-3-chloropropane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used in the presence of a base like triethylamine or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl Chloride: Contains a benzene ring instead of a cyclohexyl ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Features a toluene ring with a para-methyl group.
Uniqueness
2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to its specific structure, which combines a cyclohexyl ring with a sulfonyl chloride group and an ether linkage. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H21ClO3S |
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Molecular Weight |
268.80 g/mol |
IUPAC Name |
2-methyl-3-(4-methylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-9-3-5-11(6-4-9)15-7-10(2)8-16(12,13)14/h9-11H,3-8H2,1-2H3 |
InChI Key |
LTJYOCRVIUSIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OCC(C)CS(=O)(=O)Cl |
Origin of Product |
United States |
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